2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide hydrochloride (BMS-1166) is a small-molecule inhibitor of the interaction between Programmed cell Death protein 1 (PD-1) and its ligand Programmed Death-Ligand 1 (PD-L1). [, , , ] This interaction is a critical immune checkpoint that regulates T cell activation and is often exploited by tumors to evade immune surveillance. [] BMS-1166 belongs to a class of compounds developed by Bristol-Myers Squibb as potential cancer immunotherapies. [, , , ] In scientific research, BMS-1166 serves as a valuable tool to study the PD-1/PD-L1 pathway and explore the potential of small-molecule immune checkpoint inhibitors for therapeutic applications. [, , , ]
BMS-1166 Hydrochloride is classified as an immunomodulatory agent and falls under the category of PD-1/PD-L1 interaction inhibitors. It was developed as part of a broader effort to create effective therapies for cancer by manipulating immune checkpoint pathways. The compound is referenced in various studies focusing on its synthesis, biological activity, and potential therapeutic applications in oncology .
The synthesis of BMS-1166 Hydrochloride involves several key steps, typically starting with the preparation of intermediate compounds that contain specific functional groups essential for binding to PD-L1. The synthesis process has been optimized to enhance yield and purity, employing techniques such as:
BMS-1166 Hydrochloride has a complex molecular structure characterized by multiple aromatic rings that facilitate its interaction with PD-L1. The compound's molecular formula is C₁₅H₁₄ClN₃O, and its molecular weight is approximately 287.74 g/mol.
The structural analysis reveals:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within BMS-1166, revealing how it fits into the binding pocket of PD-L1 .
BMS-1166 Hydrochloride undergoes specific interactions that are critical for its function as a PD-L1 inhibitor. Key reactions include:
These reactions have been characterized using various biochemical assays that measure binding affinity and inhibition potency.
The mechanism of action of BMS-1166 Hydrochloride primarily involves blocking the PD-L1/PD-1 interaction. When BMS-1166 binds to PD-L1, it induces significant structural changes that prevent PD-L1 from engaging with PD-1 on T-cells. This blockade restores T-cell activity against tumor cells, enhancing anti-tumor immunity.
Key points include:
BMS-1166 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and affect its bioavailability when administered .
BMS-1166 Hydrochloride has significant applications in cancer research and therapy:
Ongoing clinical trials continue to evaluate its efficacy and safety profile in combination therapies aimed at enhancing anti-tumor responses .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3